An In-Depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
An In-Depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The synthesis involves a two-step process commencing with the formation of a key sulfonamide intermediate, followed by a reductive amination to yield the final product. This document outlines the experimental protocols, relevant chemical data, and visual representations of the reaction pathways.
Proposed Synthesis Pathway
The synthesis of the target compound is proposed to proceed via two sequential reactions:
-
Synthesis of the Intermediate: Formation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.
-
Reductive Amination: Reaction of the intermediate with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield the final product.
A schematic of the overall synthesis is presented below.
Caption: Proposed two-step synthesis pathway.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₅H₁₃N₃O₃S₂ | 363.41 | ~88% | 142-144 |
| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₃H₁₁N₃O₂S₂ | 321.38 | ~79% | 202-204 |
| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product) | C₂₁H₁₉N₃O₄S₂ | 457.53 | N/A | N/A |
Experimental Protocols
Synthesis of 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (Intermediate)
This procedure involves two stages: the synthesis of the acetyl-protected intermediate followed by deprotection.
Stage 1: Synthesis of 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in pyridine (20 mL).
-
Addition of Reagent: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (11 mmol) portion-wise while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to obtain pure 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]
Stage 2: Hydrolysis to 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide
-
Reaction Setup: Suspend the 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (8 mmol) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2-3 hours.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Filter the precipitate, wash with water, and dry to yield 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]
Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product)
This protocol is based on general procedures for reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (5 mmol) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (5.5 mmol) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (6 mmol), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.
Visualization of the Reductive Amination Mechanism
The reductive amination proceeds through the initial formation of an imine, which is then reduced to the corresponding amine.
Caption: Mechanism of Reductive Amination.
